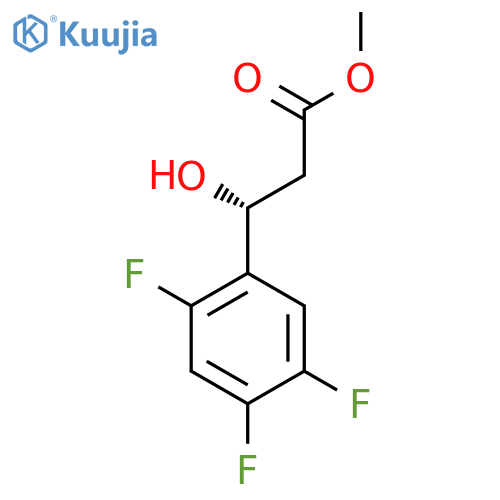

Cas no 2227900-67-4 (methyl (3R)-3-hydroxy-3-(2,4,5-trifluorophenyl)propanoate)

2227900-67-4 structure

商品名:methyl (3R)-3-hydroxy-3-(2,4,5-trifluorophenyl)propanoate

methyl (3R)-3-hydroxy-3-(2,4,5-trifluorophenyl)propanoate 化学的及び物理的性質

名前と識別子

-

- methyl (3R)-3-hydroxy-3-(2,4,5-trifluorophenyl)propanoate

- 2227900-67-4

- EN300-1796655

-

- インチ: 1S/C10H9F3O3/c1-16-10(15)4-9(14)5-2-7(12)8(13)3-6(5)11/h2-3,9,14H,4H2,1H3/t9-/m1/s1

- InChIKey: XLWDAOXAKMNXRW-SECBINFHSA-N

- ほほえんだ: FC1C=C(C(=CC=1[C@@H](CC(=O)OC)O)F)F

計算された属性

- せいみつぶんしりょう: 234.05037863g/mol

- どういたいしつりょう: 234.05037863g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 250

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.5Ų

- 疎水性パラメータ計算基準値(XlogP): 1.2

methyl (3R)-3-hydroxy-3-(2,4,5-trifluorophenyl)propanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1796655-0.25g |

methyl (3R)-3-hydroxy-3-(2,4,5-trifluorophenyl)propanoate |

2227900-67-4 | 0.25g |

$1525.0 | 2023-09-19 | ||

| Enamine | EN300-1796655-5g |

methyl (3R)-3-hydroxy-3-(2,4,5-trifluorophenyl)propanoate |

2227900-67-4 | 5g |

$4806.0 | 2023-09-19 | ||

| Enamine | EN300-1796655-0.1g |

methyl (3R)-3-hydroxy-3-(2,4,5-trifluorophenyl)propanoate |

2227900-67-4 | 0.1g |

$1459.0 | 2023-09-19 | ||

| Enamine | EN300-1796655-1.0g |

methyl (3R)-3-hydroxy-3-(2,4,5-trifluorophenyl)propanoate |

2227900-67-4 | 1g |

$1658.0 | 2023-05-23 | ||

| Enamine | EN300-1796655-10.0g |

methyl (3R)-3-hydroxy-3-(2,4,5-trifluorophenyl)propanoate |

2227900-67-4 | 10g |

$7128.0 | 2023-05-23 | ||

| Enamine | EN300-1796655-2.5g |

methyl (3R)-3-hydroxy-3-(2,4,5-trifluorophenyl)propanoate |

2227900-67-4 | 2.5g |

$3249.0 | 2023-09-19 | ||

| Enamine | EN300-1796655-10g |

methyl (3R)-3-hydroxy-3-(2,4,5-trifluorophenyl)propanoate |

2227900-67-4 | 10g |

$7128.0 | 2023-09-19 | ||

| Enamine | EN300-1796655-0.5g |

methyl (3R)-3-hydroxy-3-(2,4,5-trifluorophenyl)propanoate |

2227900-67-4 | 0.5g |

$1591.0 | 2023-09-19 | ||

| Enamine | EN300-1796655-0.05g |

methyl (3R)-3-hydroxy-3-(2,4,5-trifluorophenyl)propanoate |

2227900-67-4 | 0.05g |

$1393.0 | 2023-09-19 | ||

| Enamine | EN300-1796655-5.0g |

methyl (3R)-3-hydroxy-3-(2,4,5-trifluorophenyl)propanoate |

2227900-67-4 | 5g |

$4806.0 | 2023-05-23 |

methyl (3R)-3-hydroxy-3-(2,4,5-trifluorophenyl)propanoate 関連文献

-

Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107

-

Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092

2227900-67-4 (methyl (3R)-3-hydroxy-3-(2,4,5-trifluorophenyl)propanoate) 関連製品

- 506-17-2(cis-Vaccenic acid)

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)

- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)

- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量